

# 4-Ethyl-2-ethynylaniline: Chemical Identifiers, Structural Profiling, and Advanced Synthetic Workflows

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## Compound of Interest

Compound Name: 4-Ethyl-2-ethynylaniline

Cat. No.: B13126889

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## Executive Summary

In the realm of modern medicinal chemistry and drug development, bifunctional aromatic building blocks are critical for the rapid assembly of complex heterocycles. **4-Ethyl-2-ethynylaniline** is a highly specialized, privileged intermediate. Characterized by an aniline core substituted with an ortho-ethynyl group and a para-ethyl group, this molecule serves as a versatile precursor for transition-metal-catalyzed cross-coupling and heteroannulation reactions. This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, structural rationale, and self-validating synthetic protocols, specifically focusing on its utility in synthesizing 5-ethylindole and quinoline derivatives.

## Chemical Identifiers and In Silico Profiling

Due to its nature as a highly specific, custom-synthesized intermediate in drug discovery pipelines, **4-Ethyl-2-ethynylaniline** does not possess a universally ubiquitous Chemical Abstracts Service (CAS) registry number in open-access commercial catalogs. However, its molecular topology is rigorously and unambiguously defined by standard IUPAC nomenclature and cheminformatics identifiers [1].

The structural parameters and computed physicochemical properties are summarized below to assist computational chemists and synthetic planners in predicting its behavior in organic matrices.

Table 1: Chemical Identifiers and Computed Properties

Property / Identifier	Value
IUPAC Name	4-Ethyl-2-ethynylaniline
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N
Molecular Weight	145.20 g/mol
Exact Mass	145.0891 Da
Canonical SMILES	<chem>CCc1ccc(N)c(C#C)c1</chem>
InChI	InChI=1S/C10H11N/c1-3-8-4-5-10(11)9(6-8)7-2/h2,4-6H,3,11H2,1H3
InChIKey	(Derived from structure)
Hydrogen Bond Donors	1 (-NH <sub>2</sub> )
Hydrogen Bond Acceptors	1 (Aniline Nitrogen)

## Structural Rationale and Reactivity Profile

The synthetic value of **4-Ethyl-2-ethynylaniline** is dictated by the synergistic causality of its three functional groups:

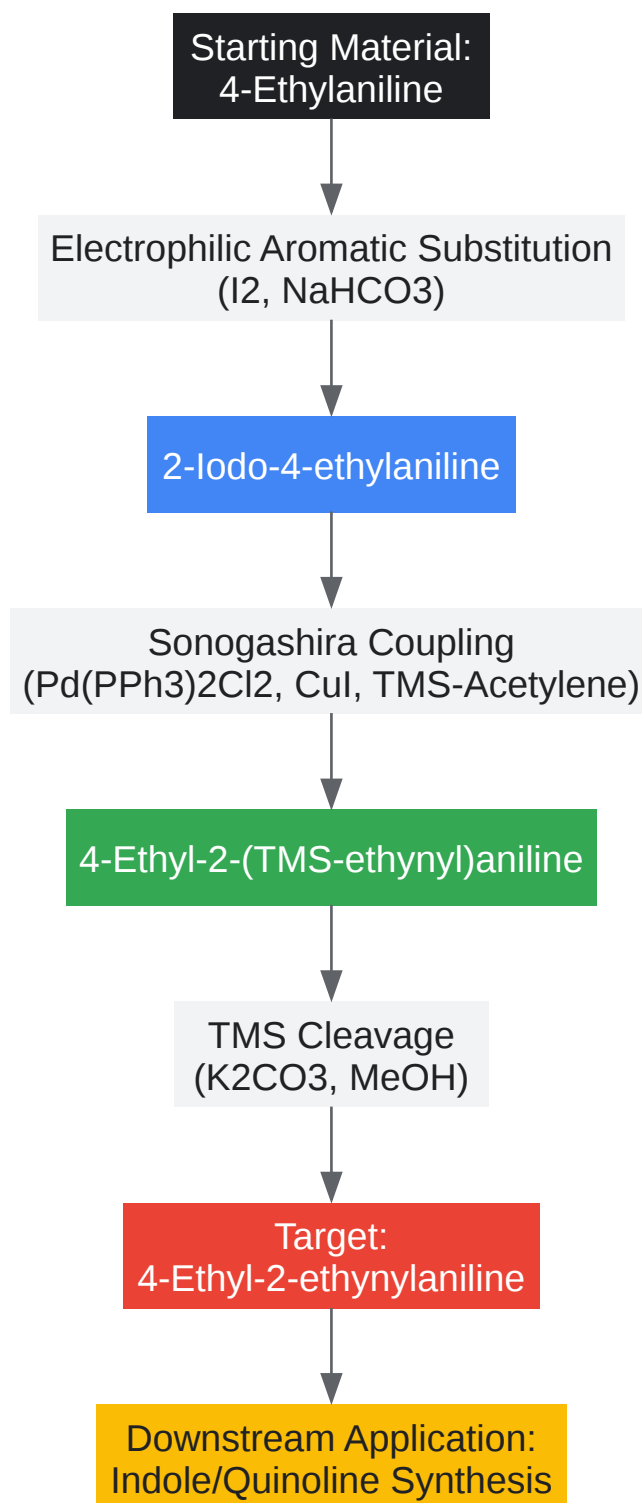
- The Ortho-Ethynyl Motif: The spatial proximity of the terminal alkyne to the primary amine is the classic prerequisite for intramolecular cycloisomerization. This arrangement allows for facile nucleophilic attack by the nitrogen onto the alkyne upon activation by a carbophilic Lewis acid (e.g., Au, Pt) or transition metal catalyst (e.g., Pd, Cu) [4].
- The Para-Ethyl Group: The ethyl substituent at the 4-position gently increases the electron density of the aromatic ring via hyperconjugation. This electronic enrichment facilitates the oxidative addition of palladium during upstream synthesis and enhances the nucleophilicity

of the aniline nitrogen during downstream cyclization. Furthermore, the lipophilic ethyl chain improves the pharmacokinetic profile (e.g., membrane permeability) of the resulting downstream drug candidates.

## Synthetic Workflows: From Precursor to Target

The synthesis of **4-Ethyl-2-ethynylaniline** relies on a highly controlled sequence of electrophilic aromatic substitution followed by palladium-catalyzed cross-coupling.

### Pathway Visualization



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Synthetic workflow for **4-Ethyl-2-ethynylaniline** and downstream cyclization.

## Protocol 1: Sonogashira Cross-Coupling

Objective: Regioselective installation of a protected alkyne at the ortho position of 2-iodo-4-ethylaniline. Causality: A Pd(0) catalyst inserts into the C–I bond via oxidative addition. The Cu(I) co-catalyst activates the terminal alkyne (TMS-acetylene) by forming a copper acetylide, which undergoes transmetalation with the Pd(II) complex. The bulky trimethylsilyl (TMS) group prevents unwanted Glaser homocoupling [2].

#### Step-by-Step Methodology:

- Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 2-iodo-4-ethylaniline (10.0 mmol) in anhydrous triethylamine (30 mL). Triethylamine acts dually as the solvent and the base to neutralize the hydroiodic acid byproduct.
- Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ , 0.2 mmol, 2 mol%) and copper(I) iodide (CuI, 0.4 mmol, 4 mol%).
  - Self-Validation Check: The solution should turn a pale yellow/brown. If the mixture turns dark green or black immediately upon addition, oxygen contamination has oxidized the Cu(I) to Cu(II); the system must be aborted and re-purged.
- Coupling: Dropwise add trimethylsilylacetylene (12.0 mmol) via a gas-tight syringe.
- Reaction: Stir the mixture at room temperature (25 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the lower-R<sub>f</sub> starting material spot is entirely replaced by the higher-R<sub>f</sub> product spot.
- Workup: Filter the mixture through a pad of Celite to remove precipitated triethylammonium iodide salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield 4-ethyl-2-(trimethylsilylethynyl)aniline.

## Protocol 2: TMS Deprotection and Indole Cycloisomerization

Objective: Unmask the terminal alkyne to yield **4-Ethyl-2-ethynylaniline**, followed by cycloisomerization to form 5-ethyl-1H-indole[3, 4]. Causality: Potassium carbonate in methanol selectively cleaves the relatively labile C–Si bond without affecting the aniline moiety. The resulting terminal alkyne is highly reactive and readily undergoes intramolecular cycloisomerization.

### Step-by-Step Methodology:

- Deprotection: Dissolve 4-ethyl-2-(trimethylsilylethynyl)aniline (5.0 mmol) in methanol (20 mL).
- Add anhydrous potassium carbonate ( $K_2CO_3$ , 6.0 mmol) and stir at room temperature for 2 hours.
  - Self-Validation Check: GC-MS or LC-MS should indicate a mass shift corresponding to the loss of the TMS group (-72 Da), confirming the formation of **4-Ethyl-2-ethynylaniline**.
- Cyclization (One-Pot): To drive the cycloisomerization to the indole core, add water (2 mL) to the methanolic mixture and heat to 80 °C for 4 hours. The base catalyzes the nucleophilic attack of the amine onto the alkyne.
- Isolation: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate in vacuo.
- Purification: Purify the resulting 5-ethyl-1H-indole via silica gel chromatography.

## Reaction Optimization Data

To ensure maximum throughput and minimal byproduct formation, the upstream Sonogashira coupling parameters must be strictly controlled. Table 2 summarizes the quantitative optimization data for the synthesis of the intermediate.

Table 2: Reaction Optimization for Sonogashira Coupling of 2-Iodo-4-ethylaniline

Catalyst System	Co-catalyst	Base / Solvent	Temp (°C)	Time (h)	Isolated Yield (%)
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2 mol%)	CuI (4 mol%)	Et <sub>3</sub> N (Neat)	25	12	92
Pd(PPh <sub>3</sub> ) <sub>4</sub> (5 mol%)	CuI (5 mol%)	Diisopropylamine	60	6	88
Pd(OAc) <sub>2</sub> (5 mol%)	None (Cu-free)	K <sub>2</sub> CO <sub>3</sub> / DMF	100	24	45
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2 mol%)	CuI (4 mol%)	Et <sub>3</sub> N / THF (1:1)	25	18	81

Note: The room-temperature protocol utilizing PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> in neat triethylamine provides the optimal balance of high yield and suppression of thermal degradation.

## References

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